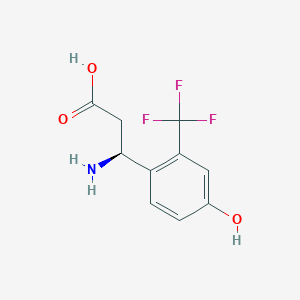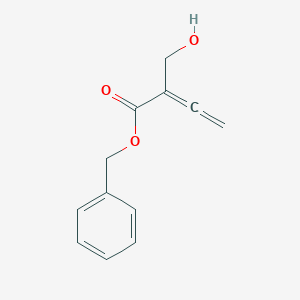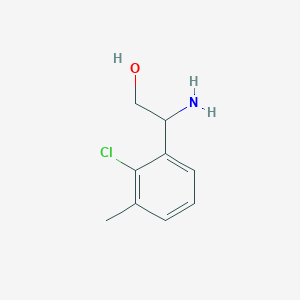
6-((Trimethylsilyl)ethynyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((Trimethylsilyl)ethynyl)nicotinic acid is a chemical compound with the molecular formula C11H13NO2Si and a molecular weight of 219.31 g/mol It is a derivative of nicotinic acid, where the ethynyl group is substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trimethylsilyl)ethynyl)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Formation of Ethynyl Group: An ethynyl group is introduced to the nicotinic acid through a series of reactions, often involving the use of acetylene or its derivatives.
Trimethylsilylation: The ethynyl group is then protected by introducing a trimethylsilyl group. This step usually involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-((Trimethylsilyl)ethynyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to substitute the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-((Trimethylsilyl)ethynyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 6-((Trimethylsilyl)ethynyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling cascades that affect cellular functions.
Gene Expression: It may influence the expression of genes involved in various biological processes, leading to changes in protein synthesis and cellular behavior.
Comparación Con Compuestos Similares
6-((Trimethylsilyl)ethynyl)nicotinic acid can be compared with other similar compounds, such as:
Nicotinic Acid: The parent compound, which lacks the trimethylsilyl and ethynyl groups.
6-Ethynyl Nicotinic Acid: A similar compound where the ethynyl group is not protected by a trimethylsilyl group.
Trimethylsilyl Acetylene: A compound with a similar trimethylsilyl group but lacking the nicotinic acid moiety.
The uniqueness of this compound lies in its combination of the trimethylsilyl and ethynyl groups, which confer specific chemical properties and reactivity that are not present in the other compounds.
Propiedades
Fórmula molecular |
C11H13NO2Si |
|---|---|
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
6-(2-trimethylsilylethynyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2Si/c1-15(2,3)7-6-10-5-4-9(8-12-10)11(13)14/h4-5,8H,1-3H3,(H,13,14) |
Clave InChI |
POBUYFYQJJZCGB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=NC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)









